![molecular formula C26H30O6 B191133 3,6-Dimethylmangostin CAS No. 15404-76-9](/img/structure/B191133.png)
3,6-Dimethylmangostin
Overview
Description
3,6-Dimethylmangostin is a chemical compound . It is also known as D047BK20VG . The molecular formula of 3,6-Dimethylmangostin is C26H30O6 .
Synthesis Analysis
The synthesis of 3,6-Dimethylmangostin involves a concise and efficient process . The synthesis of α-mangostin is described in eight simple steps with an 8.3% overall yield . The synthesis involves a practical approach to construct the isopentene groups and other diverse groups at C-2 and C-8 of the xanthene skeleton through Claisen rearrangement and Wittig reaction .Molecular Structure Analysis
The molecular weight of 3,6-Dimethylmangostin is 438.5128 . It has no defined stereocenters and no optical activity .Scientific Research Applications
Antimicrobial Activity
Chiral derivatives of xanthones, which include fuscaxanthone c, have been noted for their antimicrobial activities .
Cancer Research
There is mention of potential applications in lung cancer research . Additionally, mangostin derivatives have been studied for their antitumor activity .
Mechanism of Action
Fuscaxanthone C, also known as NSC27594 or 3,6-Dimethylmangostin, is a xanthone isolated from the stem bark of Garcinia fusca . This compound has been the subject of numerous studies due to its potential therapeutic properties. In this article, we will delve into the mechanism of action of Fuscaxanthone C, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
It has been shown to display significant inhibitory effects on the human small-cell lung cancer nci-h187 cell line
Mode of Action
It is known to interact with its targets, leading to changes that inhibit the growth of certain cancer cells . The specifics of these interactions and the resulting changes at the molecular level are areas of ongoing research.
Biochemical Pathways
It’s known that xanthones from garcinia species have the potential to inhibit enzymes such as α-amylase, α-glucosidase, and pancreatic lipase . These enzymes play an important role in the metabolism of carbohydrates and lipids, making them attractive therapeutic targets for the treatment of type 2 diabetes and obesity .
Result of Action
Fuscaxanthone C has been shown to have significant inhibitory effects on the human small-cell lung cancer NCI-H187 cell line . This suggests that it may have potential as a therapeutic agent in the treatment of certain types of cancer.
properties
IUPAC Name |
1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-14(2)8-10-16-18(29-5)12-20-23(24(16)27)25(28)22-17(11-9-15(3)4)26(31-7)21(30-6)13-19(22)32-20/h8-9,12-13,27H,10-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIKYGUVHWZSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)CC=C(C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165525 | |
Record name | 3,6-Dimethylmangostin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,6-Dimethylmangostin | |
CAS RN |
15404-76-9 | |
Record name | Fuscaxanthone C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15404-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dimethylmangostin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015404769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MANGOSTIN,DIMETHYL- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dimethylmangostin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-DIMETHYLMANGOSTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D047BK20VG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 - 121 °C | |
Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of fuscaxanthone C?
A: Fuscaxanthone C has been isolated from the stem bark of several plant species, notably Cratoxylum arborescens [, , , ], Cratoxylum glaucum [, , ], Calophyllum teysmannii [], Calophyllum lowii [], and Calophyllum benjaminum []. These plants are traditionally used for various medicinal purposes in Southeast Asia.
Q2: What is the chemical structure of fuscaxanthone C?
A: Fuscaxanthone C possesses the molecular formula C24H26O6 and a molecular weight of 410 g/mol [, , ]. Its structure has been confirmed through spectroscopic analyses, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS) [, , ].
Q3: What are the implications of the reported cytotoxic activity of fuscaxanthone C?
A3: While the current research provides a starting point, further investigation is crucial to determine its potential as a lead compound for anticancer drug development. This includes evaluating its efficacy against a wider range of cancer cell lines, elucidating its mechanism of action, and assessing its safety profile.
Q4: Has the antioxidant potential of fuscaxanthone C been explored?
A: While some studies on related xanthones highlight antioxidant properties [, , , , ], the specific antioxidant activity of fuscaxanthone C requires further investigation. Future research could employ established assays like DPPH radical scavenging to assess its antioxidant potential.
Q5: What analytical techniques are used to identify and quantify fuscaxanthone C?
A: Researchers commonly employ chromatographic techniques like column chromatography and thin-layer chromatography (TLC) to isolate fuscaxanthone C [, , , , ]. Its structural identification relies heavily on spectroscopic methods such as NMR, IR, UV, and MS [, , , , ].
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